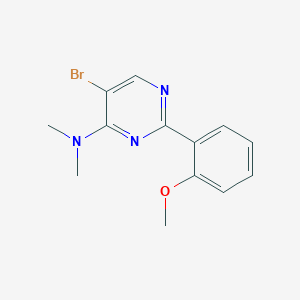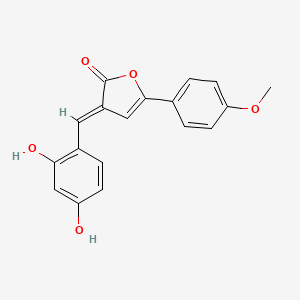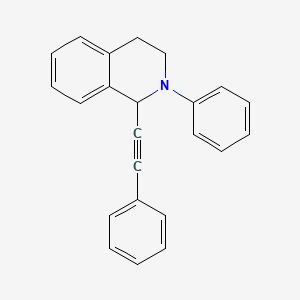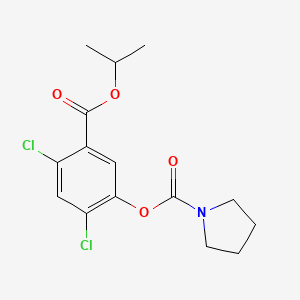![molecular formula C41H51N3O2 B12911519 7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one CAS No. 89923-59-1](/img/structure/B12911519.png)
7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one is a complex organic compound known for its unique structural properties This compound features a furo[3,4-b]pyridin-5(7H)-one core with two indole groups substituted at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivatives, which are then coupled with the furo[3,4-b]pyridin-5(7H)-one core. Common reagents used in these reactions include strong bases, such as sodium hydride or potassium tert-butoxide, and coupling agents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acids, while reduction could produce fully saturated derivatives.
Scientific Research Applications
7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets. The indole groups can interact with various enzymes and receptors, modulating their activity. The compound’s ability to participate in electron transfer reactions also plays a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Bis(2-methyl-1-octyl-1H-indol-3-yl)phthalide
- 3,3-Bis(2-methyl-1-octyl-1H-indol-3-yl)-1(3H)-Isobenzofuranone
Uniqueness
7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one is unique due to its furo[3,4-b]pyridin-5(7H)-one core, which imparts distinct electronic properties compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photonics.
Properties
CAS No. |
89923-59-1 |
|---|---|
Molecular Formula |
C41H51N3O2 |
Molecular Weight |
617.9 g/mol |
IUPAC Name |
7,7-bis(2-methyl-1-octylindol-3-yl)furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C41H51N3O2/c1-5-7-9-11-13-19-28-43-30(3)37(32-22-15-17-25-35(32)43)41(39-34(40(45)46-41)24-21-27-42-39)38-31(4)44(29-20-14-12-10-8-6-2)36-26-18-16-23-33(36)38/h15-18,21-27H,5-14,19-20,28-29H2,1-4H3 |
InChI Key |
AUPIVCLCSOUXLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=C(C2=CC=CC=C21)C3(C4=C(C=CC=N4)C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCCCCCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


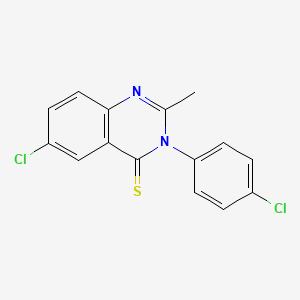
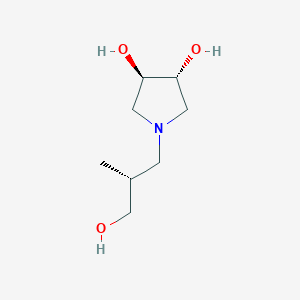

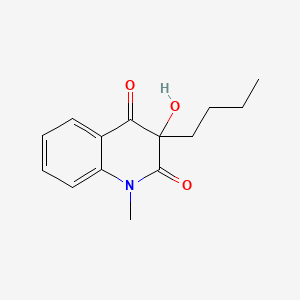
![4-Chloro-5-[(4-cyclohexylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12911463.png)
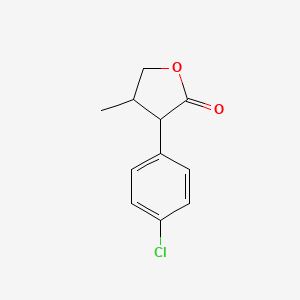
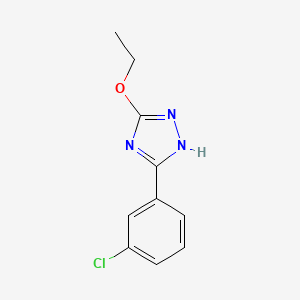
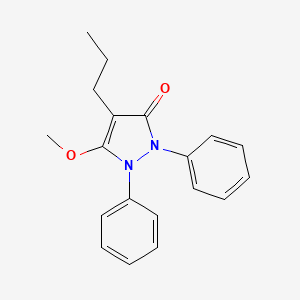
methanone](/img/structure/B12911492.png)
![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)
